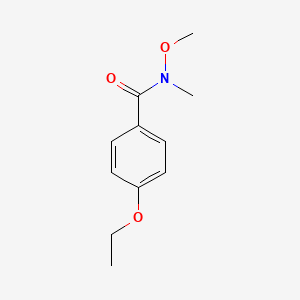

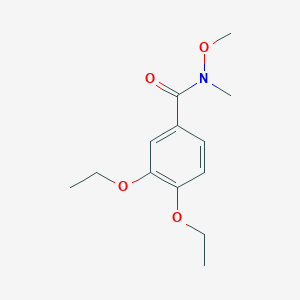

4-Ethoxy-N-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide, also referred to as Weinreb amide . It has a molecular weight of 165.19 .

Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylbenzamide consists of a benzamide group with methoxy and methyl substituents . The specific structure for “4-Ethoxy-N-methoxy-N-methylbenzamide” is not available in the sources I found.Chemical Reactions Analysis

N-METHYLBENZAMIDE is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents. Amides are very weak bases (weaker than water) .Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide is a liquid at room temperature with a refractive index of 1.533. It has a boiling point of 70 °C at 0.1 mmHg and a density of 1.085 g/mL at 25 °C .Scientific Research Applications

Chromatographic Analysis

4-Ethoxy-N-methoxy-N-methylbenzamide and similar compounds have been studied in chromatographic analyses. Lehtonen (1983) explored the reversed-phase liquid chromatographic retention of N-ethylbenzamides with substitutions at the 4-phenyl position, which is relevant to understanding the chromatographic behavior of this compound (Lehtonen, 1983).

Structural and Recognition Studies

The structural properties and selective recognition abilities of compounds related to this compound have been examined. Choi et al. (2005) studied the conformations and properties of a benzimidazole cavitand, which shows selective recognition towards compounds like this compound (Choi et al., 2005).

Photochemical Applications

Kametani et al. (1972) conducted studies on the synthesis of narwedine-type enones through the photochemical cyclization of compounds similar to this compound (Kametani et al., 1972).

Liquid Crystal Research

Kise et al. (1978) investigated the mesomorphic properties of N-(4-Ethylpyridinio)-4-alkoxybenzamidates, which are structurally similar to this compound, for their potential as liquid crystals (Kise et al., 1978).

Sigma-2 Receptor Studies

In pharmacological research, Xu et al. (2005) explored benzamide analogs, which are related to this compound, as ligands for sigma-2 receptors (Xu et al., 2005).

Synthesis and Evaluation in Medicinal Chemistry

Various synthesis methods and evaluations of compounds structurally similar to this compound have been conducted for potential medicinal applications. For example, Kalo et al. (1995) synthesized related compounds and evaluated their gastroprokinetic activity (Kalo et al., 1995).

Electrosynthesis and Spectroscopic Characterization

Moustafid et al. (1991) conducted electrosynthesis and spectroscopic characterization of polymers derived from compounds like this compound, highlighting their potential in material science (Moustafid et al., 1991).

Teaching Applications in Chemistry

Withey and Bajic (2015) described a novel procedure in an educational setting for synthesizing N,N-Diethyl-3-methylbenzamide (DEET) using a method that could be applied to similar compounds like this compound (Withey & Bajic, 2015).

Insecticidal Synthesis Studies

Mcnicholas et al. (1996) engaged in the synthesis of fusarentin methyl ethers, insecticidal metabolites, using processes that could be relevant for compounds like this compound (Mcnicholas et al., 1996).

Metabolic Studies

Ross et al. (1983) investigated the metabolism of N-methylbenzamides, providing insights that could be applicable to the metabolism of compounds like this compound (Ross et al., 1983).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-ethoxy-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-10-7-5-9(6-8-10)11(13)12(2)14-3/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYBPNQHAMDXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)

![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)

![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)

![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)